molecular formula C22H21N5O3 B2771521 N-(3-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260994-12-4

N-(3-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No. B2771521
CAS RN: 1260994-12-4
M. Wt: 403.442
InChI Key: IFUJHPFZLPGFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Diversified Synthesis Methods

One notable approach to the synthesis of related derivatives involves a diversified synthesis method that employs a Ugi four-component reaction for assembling N-(2-haloaryl)propynamide intermediates, followed by a copper-catalyzed tandem reaction. This method facilitates rapid access to structurally varied and complex fused tricyclic scaffolds, highlighting the compound's potential for generating a wide array of structurally diverse derivatives for further study (An et al., 2017).

Biological Activities and Potential Applications

The compound and its derivatives have been explored for various biological activities. For instance, derivatives have been synthesized and evaluated for their positive inotropic activity, providing insights into their potential therapeutic applications (Wu et al., 2012). Additionally, specific derivatives have shown antiallergic properties, suggesting their potential utility in developing new treatments for allergic conditions (Loev et al., 1985).

Anticancer Activity

Research into quinoline derivatives, closely related to the compound , has also uncovered promising anticancer activity. These studies have led to the design and synthesis of new series of derivatives, with some displaying significant cytotoxicity against various cancer cell lines, suggesting the potential of these compounds in cancer research and therapy (Reddy et al., 2015).

Novel Synthesis Approaches

Moreover, innovative synthesis approaches for related compounds have been developed, including a simple and efficient method for synthesizing [1,2,3]triazolo[1,5-a]quinoxalin-4(5H)-ones. These methods highlight the versatility and adaptability of synthesis techniques in creating complex structures, potentially paving the way for new research avenues and applications (Yan et al., 2012).

properties

IUPAC Name

N-(3-acetylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-3-7-19-24-25-21-22(30)26(17-10-4-5-11-18(17)27(19)21)13-20(29)23-16-9-6-8-15(12-16)14(2)28/h4-6,8-12H,3,7,13H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUJHPFZLPGFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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